molecular formula C21H19BrN2O3 B14339764 N-{4-Bromo-2-[dimethoxy(phenyl)methyl]phenyl}pyridine-4-carboxamide CAS No. 93825-68-4

N-{4-Bromo-2-[dimethoxy(phenyl)methyl]phenyl}pyridine-4-carboxamide

Cat. No.: B14339764
CAS No.: 93825-68-4
M. Wt: 427.3 g/mol
InChI Key: OACXSIBWGHCMHA-UHFFFAOYSA-N
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Description

N-{4-Bromo-2-[dimethoxy(phenyl)methyl]phenyl}pyridine-4-carboxamide is an organic compound that belongs to the class of aromatic amides This compound is characterized by the presence of a bromine atom, two methoxy groups, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-Bromo-2-[dimethoxy(phenyl)methyl]phenyl}pyridine-4-carboxamide typically involves multi-step organic reactions. One common method involves the bromination of a dimethoxybenzene derivative followed by coupling with a pyridine carboxamide. The reaction conditions often include the use of N-bromosuccinimide (NBS) for bromination and palladium-catalyzed cross-coupling reactions for the formation of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4-Bromo-2-[dimethoxy(phenyl)methyl]phenyl}pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, hydrogenated derivatives, and substituted derivatives with various functional groups.

Scientific Research Applications

N-{4-Bromo-2-[dimethoxy(phenyl)methyl]phenyl}pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-Bromo-2-[dimethoxy(phenyl)methyl]phenyl}pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-Bromo-2-[dimethoxy(phenyl)methyl]phenyl}pyridine-4-carboxamide is unique due to the presence of both a pyridine ring and a carboxamide group, which confer distinct chemical and biological properties.

Properties

CAS No.

93825-68-4

Molecular Formula

C21H19BrN2O3

Molecular Weight

427.3 g/mol

IUPAC Name

N-[4-bromo-2-[dimethoxy(phenyl)methyl]phenyl]pyridine-4-carboxamide

InChI

InChI=1S/C21H19BrN2O3/c1-26-21(27-2,16-6-4-3-5-7-16)18-14-17(22)8-9-19(18)24-20(25)15-10-12-23-13-11-15/h3-14H,1-2H3,(H,24,25)

InChI Key

OACXSIBWGHCMHA-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC=CC=C1)(C2=C(C=CC(=C2)Br)NC(=O)C3=CC=NC=C3)OC

Origin of Product

United States

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